

triisopropyl orthoformate synthesis from dichlorofluoromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisopropyl orthoformate*

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An In-depth Technical Guide to the Synthesis of **Triisopropyl Orthoformate** from Dichlorofluoromethane

Introduction

Triisopropyl orthoformate (TIPO) is a versatile reagent in organic synthesis, primarily utilized as a protecting group for alcohols and in the formation of acetals and ketals.^[1] Its synthesis is a topic of interest for researchers in pharmaceuticals and fine chemicals seeking efficient and reliable methods for creating complex molecular architectures.^[1] One documented pathway involves the reaction of dichlorofluoromethane with a suitable alkoxide.^[2]

This technical guide provides a comprehensive overview of the synthesis of **triisopropyl orthoformate** from dichlorofluoromethane. It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols derived from analogous haloform reactions, key quantitative data, and visualizations of the process workflow and underlying reaction mechanism.

Reaction Overview

The synthesis of **triisopropyl orthoformate** from dichlorofluoromethane proceeds via a nucleophilic substitution reaction. In this process, potassium isopropoxide, a strong nucleophile, reacts with dichlorofluoromethane in a solution of isopropyl alcohol.^[2] The isopropoxide ions displace the chloride and fluoride ions from the dichlorofluoromethane carbon center, leading to the formation of **triisopropyl orthoformate**.

The overall balanced chemical equation for the reaction is:



This reaction is analogous to the classic synthesis of other orthoformates, such as trimethyl or triethyl orthoformate, which are commonly prepared by reacting chloroform with the corresponding sodium alkoxide.^[3]

Physicochemical Data

A summary of the key physical and chemical properties of the primary reactant and product is presented below for easy reference and comparison.

Property	Dichlorofluoromethane	Triisopropyl Orthoformate
CAS Number	75-43-4	4447-60-3
Molecular Formula	CHCl_2F	$\text{C}_{10}\text{H}_{22}\text{O}_3$ ^[4]
Molecular Weight	102.92 g/mol	190.28 g/mol ^[4]
Appearance	Colorless gas	Colorless clear liquid ^{[2][5]}
Boiling Point	8.9 °C	65-66 °C / 18 mmHg ^[2]
Density	1.426 g/cm ³ (liquid at 9 °C)	0.854 g/mL at 25 °C ^[2]
Refractive Index (n _{20/D})	Not Applicable	1.397 ^[2]
Flash Point	Not Applicable	42 °C (107.6 °F) ^[5]

Experimental Protocol

While the direct reaction is cited in the literature, a detailed experimental protocol is not readily available.^[2] The following procedure is a comprehensive, representative protocol adapted from established methods for synthesizing orthoformates from haloforms and alkoxides.^{[3][6]}

Materials and Equipment:

- Three-neck round-bottom flask (e.g., 1 L)

- Reflux condenser
- Dropping funnel
- Mechanical stirrer
- Inert atmosphere setup (Nitrogen or Argon)
- Heating mantle
- Cooling bath (ice-water or dry ice/acetone)
- Anhydrous isopropyl alcohol
- Potassium metal
- Dichlorofluoromethane (liquefied gas)
- Apparatus for fractional distillation
- Vacuum filtration setup (e.g., Büchner funnel)

Procedure:**Part 1: Preparation of Potassium Isopropoxide**

- Assemble the three-neck flask with a mechanical stirrer, reflux condenser (with a drying tube or inert gas inlet), and a stopper. Ensure all glassware is meticulously dried to prevent the hydrolysis of the product.
- Under a gentle flow of inert gas (e.g., Nitrogen), add 500 mL of anhydrous isopropyl alcohol to the flask.
- Carefully cut the required molar equivalent of potassium metal into small pieces while submerged in a non-reactive hydrocarbon solvent (e.g., hexane) to prevent oxidation.
- Cautiously add the potassium pieces one at a time to the stirring isopropyl alcohol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control

the rate of addition to maintain a manageable reaction.

- Continue stirring until all the potassium has dissolved completely, yielding a solution of potassium isopropoxide in isopropyl alcohol.

Part 2: Reaction with Dichlorofluoromethane

- Cool the potassium isopropoxide solution to approximately 0-5 °C using an ice bath.
- Dichlorofluoromethane, a gas at room temperature, must be handled as a liquefied gas.^[7] Slowly bubble a slight excess (approximately 1.1 molar equivalents relative to the alkoxide) of dichlorofluoromethane gas into the cold, stirring alkoxide solution. Alternatively, if using a cylinder, the mass added can be monitored by placing the cylinder on a balance. The addition should be controlled to keep the reaction temperature below 10 °C.
- After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature.
- Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours to ensure the reaction goes to completion. A white precipitate of potassium chloride and potassium fluoride will form.

Part 3: Workup and Purification

- Cool the reaction mixture to room temperature.
- Remove the inorganic salt precipitate by vacuum filtration using a Büchner funnel. Wash the salt cake with a small amount of anhydrous diethyl ether or hexane to recover any entrained product.
- Combine the filtrate and the washings.
- Set up a fractional distillation apparatus. First, distill off the excess isopropyl alcohol and any other low-boiling solvents at atmospheric pressure.
- After the solvent is removed, reduce the pressure using a vacuum pump. Collect the **triisopropyl orthoformate** fraction at its characteristic boiling point of 65-66 °C at 18 mmHg.
^[2]

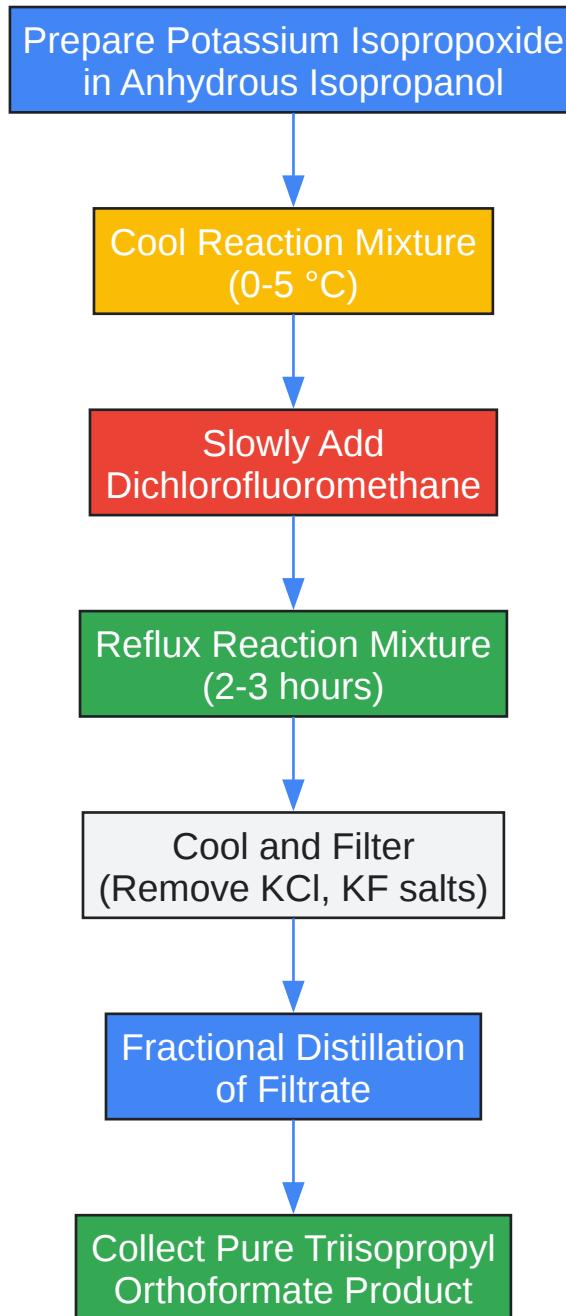
Safety Precautions:

- Potassium metal is highly reactive with water and moisture; handle with extreme care under an inert atmosphere or in a hydrocarbon solvent.
- Dichlorofluoromethane is a gas that can displace air and act as an asphyxiant.^[7] It may also decompose upon heating to produce toxic fumes of chloride and fluoride.^[7] All operations should be performed in a well-ventilated fume hood.
- The reaction to form potassium isopropoxide is exothermic and generates flammable hydrogen gas.

Process Visualization

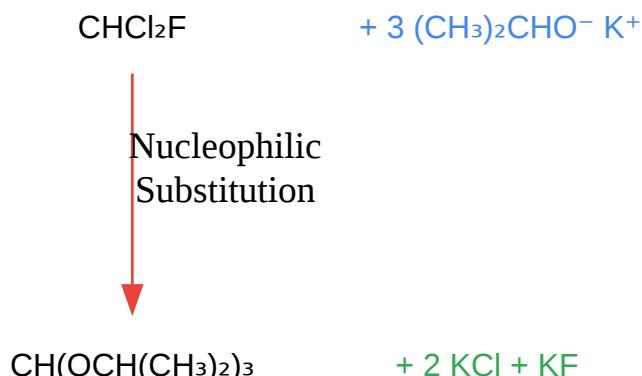
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Experimental Workflow for Triisopropyl Orthoformate Synthesis

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Caption: Workflow for TIPO synthesis.

Simplified Reaction Mechanism

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Caption: Nucleophilic substitution mechanism.

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- To cite this document: BenchChem. [triiisopropyl orthoformate synthesis from dichlorofluoromethane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346703#triiisopropyl-orthoformate-synthesis-from-dichlorofluoromethane>

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